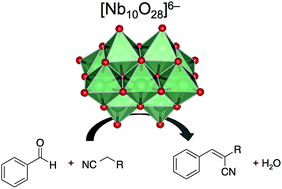Application of group V polyoxometalate as an efficient base catalyst: a case study of decaniobate clusters†
RSC Advances Pub Date: 2016-02-02 DOI: 10.1039/C6RA00338A
Abstract
The base catalytic activity of the decaniobate cluster (TMA)6[Nb10O28]·6H2O (TMA+ = tetramethylammonium cation) was studied theoretically and experimentally. Density functional theory calculations showed that the oxygen atoms in the cluster are highly negatively charged and suggested the possibility that the cluster can act as a base catalyst. We demonstrated for the first time that [Nb10O28]6− actually exhibits base catalytic activity for aldol-type condensation reactions including Knoevenagel and Claisen–Schmidt condensation reactions. The catalytic reactions proceeded under ambient conditions, suggesting that [Nb10O28]6− holds promise as a practical strong base catalyst.

Recommended Literature
- [1] Correction: Hot off the press
- [2] Back cover
- [3] Multi-component synthesis of trimetallic tetranuclear clusters [Cu(L)(H2O)]2Ln(H2O)2Cr(C2O4)3·12H2O (H2L = 1,4,8,11-tetraazacyclotradecane-2,3-dione, Ln3+ = Gd, Tb and Dy)†
- [4] A theoretical study of luminescent vapochromic compounds including an AuCu2(NHC)2 core†
- [5] Liquid interface evolution of polyhedral-like graphene
- [6] Enhanced hydrogenation activity of nano-sized Pd–Ni bimetal particles on Ti-containing mesoporous silica prepared by a photo-assisted deposition method
- [7] Designed two-step morphological transformation: a new strategy to synthesize uniform metalloporphyrin-containing coordination polymer particles†
- [8] COMBI, continuous ozonation merged with biofiltration to study oxidative and microbial transformation of trace organic contaminants†
- [9] Functionalized magnetic nanobeads for SERS-based detection of Staphylococcus aureus†
- [10] Bioinspired nucleobase-containing polyelectrolytes as robust and tunable adhesives by balancing the adhesive and cohesive properties†










